molecular formula C18H27NO5 B14866777 (1R,4Z,6R,7R,11S,17S)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione

(1R,4Z,6R,7R,11S,17S)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione

Cat. No.: B14866777
M. Wt: 337.4 g/mol
InChI Key: BTHCJHQOYFUIMG-JECBJVEYSA-N
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Description

The compound “(1R,4Z,6R,7R,11S,17S)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione” is a complex organic molecule with a unique tricyclic structure. Compounds of this nature often exhibit interesting chemical properties and biological activities, making them subjects of significant scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex molecules typically involves multiple steps, including the formation of the tricyclic core, introduction of functional groups, and stereochemical control. Common synthetic routes may include:

    Cyclization reactions: to form the tricyclic core.

    Functional group transformations: to introduce hydroxyl, ethylidene, and other groups.

    Stereoselective reactions: to ensure the correct spatial arrangement of atoms.

Industrial Production Methods

Industrial production of complex organic compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:

    Catalytic processes: to improve reaction efficiency.

    Purification techniques: such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of analogs: Creating structurally similar compounds to study structure-activity relationships.

    Catalysis: Using the compound as a catalyst in organic reactions.

Biology

    Enzyme inhibition: Investigating the compound’s ability to inhibit specific enzymes.

    Cell signaling: Studying its effects on cellular pathways.

Medicine

    Drug development: Exploring its potential as a therapeutic agent.

    Pharmacokinetics: Understanding its absorption, distribution, metabolism, and excretion.

Industry

    Material science: Using the compound in the development of new materials.

    Agriculture: Investigating its potential as a pesticide or growth regulator.

Mechanism of Action

The mechanism by which the compound exerts its effects typically involves interaction with specific molecular targets, such as:

    Enzymes: Binding to active sites and inhibiting enzyme activity.

    Receptors: Modulating receptor activity to influence cellular responses.

    Pathways: Affecting signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (1R,4Z,6R,7R,11S,17S)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione: can be compared with other tricyclic compounds with similar functional groups.

Uniqueness

    Structural uniqueness: The specific arrangement of atoms and functional groups.

    Biological activity: Unique interactions with biological targets.

Properties

Molecular Formula

C18H27NO5

Molecular Weight

337.4 g/mol

IUPAC Name

(1R,4Z,6R,7R,11S,17S)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione

InChI

InChI=1S/C18H27NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4,11,13-15,22H,5-10H2,1-3H3/b12-4-/t11-,13-,14-,15+,18-/m1/s1

InChI Key

BTHCJHQOYFUIMG-JECBJVEYSA-N

Isomeric SMILES

C/C=C\1/C[C@H]([C@@](C(=O)OC[C@H]2CCN3[C@@H]2[C@@H](CC3)OC1=O)(C)O)C

Canonical SMILES

CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C

Origin of Product

United States

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